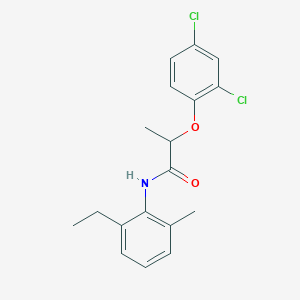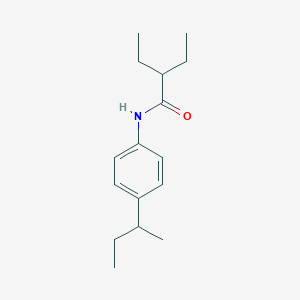![molecular formula C23H19N3O2S B455757 (E)-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2,3-DIPHENYL-2-PROPENAMIDE](/img/structure/B455757.png)
(E)-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2,3-DIPHENYL-2-PROPENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (E)-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2,3-DIPHENYL-2-PROPENAMIDE is a complex organic molecule that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2,3-DIPHENYL-2-PROPENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Introduction of the Diphenylprop-2-enamide Moiety: This step involves the coupling of the thieno[2,3-d]pyrimidine core with a diphenylprop-2-enamide precursor using reagents like palladium catalysts.
Final Modifications: Additional functional groups are introduced or modified to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2,3-DIPHENYL-2-PROPENAMIDE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(E)-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2,3-DIPHENYL-2-PROPENAMIDE: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of (E)-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular processes.
Modulating Signal Transduction Pathways: Influencing cellular responses and functions.
Comparison with Similar Compounds
(E)-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2,3-DIPHENYL-2-PROPENAMIDE: can be compared with other similar compounds, such as:
Thienopyrimidines: Compounds with similar core structures but different functional groups.
Diphenylprop-2-enamides: Compounds with similar moieties but different core structures.
Uniqueness
The uniqueness of This compound
List of Similar Compounds
- Thieno[2,3-d]pyrimidine derivatives
- Diphenylprop-2-enamide derivatives
- Other thienopyrimidine-based compounds
Properties
Molecular Formula |
C23H19N3O2S |
|---|---|
Molecular Weight |
401.5g/mol |
IUPAC Name |
(E)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-2,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C23H19N3O2S/c1-15-13-20-22(29-15)24-16(2)26(23(20)28)25-21(27)19(18-11-7-4-8-12-18)14-17-9-5-3-6-10-17/h3-14H,1-2H3,(H,25,27)/b19-14+ |
InChI Key |
NADWAUYNFQRGJZ-XMHGGMMESA-N |
SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4)C |
Isomeric SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(methylsulfanyl)ethyl {4-[(E)-{2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B455683.png)





![(E)-3-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE](/img/structure/B455690.png)
![4-ethyl-5-methyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455694.png)
![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanohydrazide](/img/structure/B455696.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B455697.png)
